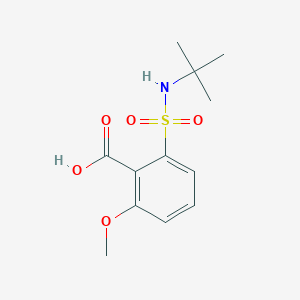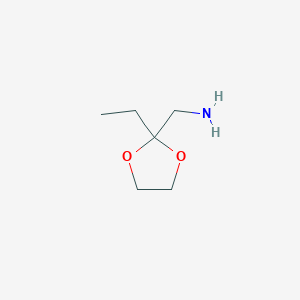
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is an organic compound with the molecular formula C6H13NO2 It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1,3-dioxolane with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. The use of high-pressure reactors and optimized temperature conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Production of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug discovery.
Industry: It is utilized in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
- 2-Methyl-1,3-dioxolan-2-yl)methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-methanamine
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Comparison: 1-(2-Ethyl-1,3-dioxolan-2-yl)methanamine is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specialized applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2-ethyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NO2/c1-2-6(5-7)8-3-4-9-6/h2-5,7H2,1H3 |
InChI Key |
LIGGTHHMIFMDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
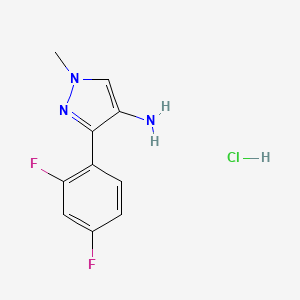
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)

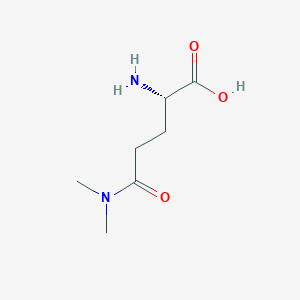
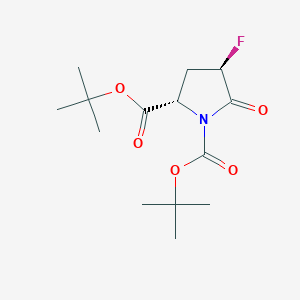

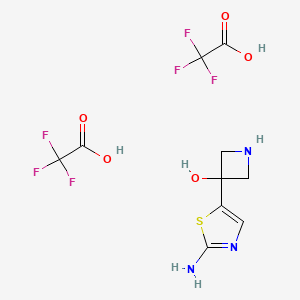

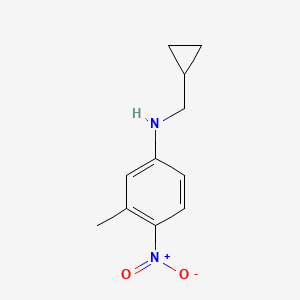
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)

